REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([NH:8][C:9](=[O:13])[CH:10]=NO)[CH:5]=[CH:6][CH:7]=1.[OH:15]S(O)(=O)=O>>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]2[C:5]([C:10](=[O:15])[C:9](=[O:13])[NH:8]2)=[CH:6][CH:7]=1
|
Name
|
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)NC(C=NO)=O)C
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
the solid is dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give product
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |